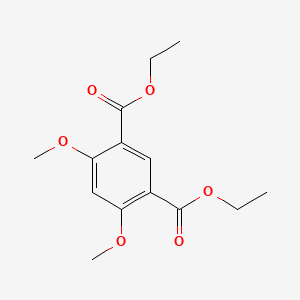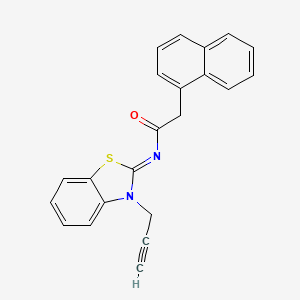
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2-nitrobenzamide, also known as Compound 1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Applications De Recherche Scientifique
Molecular Complex Formation and Crystallography
Research has shown that compounds like nitrofurantoin can form molecular complexes with various bases, leading to different solvates and salts. This ability is crucial for understanding the crystal structure and stability of these compounds, which is essential for drug formulation and development. For instance, Vangala, Chow, and Tan (2013) explored the solvates and salt of nitrofurantoin, revealing insights into the crystal structure analysis and thermal stability of these complexes. Such studies contribute to the broader field of crystal engineering, where the focus is on designing compounds with specific molecular arrangements for enhanced stability or functionality Venu R. Vangala, P. Chow, R. Tan, CrystEngComm, 2013.
Drug Design and Synthesis
Compounds featuring nitrobenzamide structures are significant in the design and synthesis of drugs, particularly those targeting cancer. For example, Palmer et al. (1995) investigated the reductive chemistry of a novel hypoxia-selective cytotoxin, demonstrating how modifications to the nitrobenzamide structure can influence cytotoxicity and selectivity towards hypoxic cells. This research is critical for developing more effective and selective anticancer therapies B. Palmer, P. V. van Zijl, W. Denny, W. Wilson, Journal of medicinal chemistry, 1995.
Material Science Applications
In material science, compounds with nitrobenzamide moieties have been explored for their potential in creating new materials with desirable properties. Fukuhara et al. (2004) synthesized thermosetting poly(phenylene ether) containing allyl groups, which included steps involving nitrobenzene as a solvent. Such materials have applications in high-performance plastics, offering advantages like high thermal stability and specific dielectric properties Toshiaki Fukuhara, Y. Shibasaki, S. Ando, M. Ueda, Polymer, 2004.
Antimicrobial and Antitubercular Activity
The design and synthesis of novel nitrobenzamide derivatives for antimicrobial applications are a significant area of research. Wang et al. (2019) reported on the synthesis of nitrobenzamide derivatives with considerable in vitro antitubercular activity, highlighting the potential of these compounds in addressing diseases like tuberculosis. Such research underscores the importance of chemical synthesis in developing new therapeutic agents against resistant microbial strains Hongjiang Wang, Kai Lv, Xiaoning Li, Bo Wang, A-peng Wang, Zeyu Tao, Yunhe Geng, Bin Wang, Menghao Huang, Mingliang Liu, Huiyuan Guo, Yu Lu, Chinese Chemical Letters, 2019.
Propriétés
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-7-8-15(9-13(12)2)21-11-14(10-18(21)23)20-19(24)16-5-3-4-6-17(16)22(25)26/h3-9,14H,10-11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBOURGUGADEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2906903.png)

![N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]but-2-ynamide](/img/structure/B2906907.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B2906909.png)

![1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2906915.png)

![5-bromo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2906918.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2906919.png)
![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(3-pyridinylmethyl)benzenecarboxamide](/img/structure/B2906920.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide](/img/structure/B2906922.png)
![Tert-butyl 7-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B2906923.png)
![2-(3,4-dimethylphenyl)-8-(thiomorpholin-4-ylcarbonyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2906925.png)